![molecular formula C5H2ClNO3S B026246 5-Nitrothiophene-2-carbonyl chloride CAS No. 39978-57-9](/img/structure/B26246.png)
5-Nitrothiophene-2-carbonyl chloride
Overview
Description
5-Nitrothiophene-2-carbonyl Chloride is a thiophene building block and an intermediate of raltitrexed . It has a molecular formula of C5H2ClNO3S .
Molecular Structure Analysis
The molecular structure of 5-Nitrothiophene-2-carbonyl Chloride consists of a five-membered ring made up of one sulfur atom, with a nitro group and a carbonyl chloride group attached to the ring . The InChI code for this compound is 1S/C5H2ClNO3S/c6-5(8)3-1-2-4(11-3)7(9)10/h1-2H .
Scientific Research Applications
Medicinal Chemistry
Thiophene-based analogs, such as 5-Nitrothiophene-2-carbonyl chloride, have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Corrosion Inhibitors
Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . They can be used to protect metals and other materials from degradation due to environmental exposure.
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . These semiconductors are used in a variety of electronic devices, including solar cells, light-emitting diodes (LEDs), and transistors.
Organic Field-Effect Transistors (OFETs)
Thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs) . OFETs are a type of transistor that uses an organic semiconductor in its channel.
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are also used in the fabrication of organic light-emitting diodes (OLEDs) . OLEDs are used in the creation of digital displays in devices such as television screens, computer monitors, and portable systems such as smartphones.
Pharmacological Properties
Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mechanism of Action
Safety and Hazards
Safety data sheets indicate that 5-Nitrothiophene-2-carbonyl Chloride may cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
properties
IUPAC Name |
5-nitrothiophene-2-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClNO3S/c6-5(8)3-1-2-4(11-3)7(9)10/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYEANWQDRDXPPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)[N+](=O)[O-])C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00507887 | |
Record name | 5-Nitrothiophene-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00507887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitrothiophene-2-carbonyl chloride | |
CAS RN |
39978-57-9 | |
Record name | 5-Nitrothiophene-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00507887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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